GTC Requires 2.5× Lower Molar Concentration than GuHCl to Achieve 50% Protein Denaturation
In a direct comparative study using disulfide scrambling as the readout for lysozyme unfolding, GTC demonstrated markedly higher potency than GuHCl and urea. The concentration required to denature 50% of native lysozyme was 1.1 M for GTC, compared to 2.8 M for GuHCl and 7.4 M for urea . This indicates that GTC is approximately 2.5-fold more potent on a molar basis than GuHCl for this model protein under identical assay conditions.
| Evidence Dimension | Concentration required for 50% protein denaturation (C50) |
|---|---|
| Target Compound Data | 1.1 M |
| Comparator Or Baseline | Guanidine hydrochloride: 2.8 M; Urea: 7.4 M |
| Quantified Difference | GTC is 2.5-fold more potent than GuHCl; 6.7-fold more potent than urea |
| Conditions | Hen egg-white lysozyme; disulfide scrambling method; native disulfide bonds shuffled to scrambled isomers; thiol initiator present; room temperature |
Why This Matters
Lower required working concentrations translate to reduced reagent consumption, lower viscosity, and minimized interference in downstream applications such as spectrophotometry or chromatography.
- [1] Chang, J.Y., et al. 2002. The unfolding mechanism and the disulfide structures of denatured lysozyme. FEBS Letters, 511(1-3), 73-78. DOI: 10.1016/s0014-5793(01)03284-7. View Source
